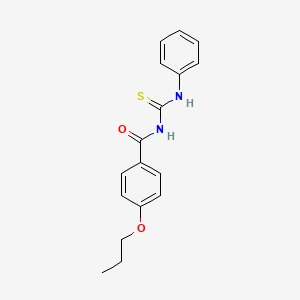![molecular formula C15H22N2O4S B5141927 N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5141927.png)
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide, also known as MPS, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPS is a sulfonamide derivative that has been found to exhibit anti-inflammatory and analgesic properties. In
Wirkmechanismus
The mechanism of action of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide has been found to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide has been found to exhibit analgesic effects. This is likely due to its ability to inhibit the production of prostaglandins, which are involved in the perception of pain. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is its low solubility in water, which may make it difficult to administer in certain experiments. Additionally, further research is needed to fully understand the safety and toxicity profile of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide.
Zukünftige Richtungen
There are several future directions for research on N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide. One area of interest is its potential as a treatment for neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide has been found to cross the blood-brain barrier, which suggests that it may be able to target inflammation in the central nervous system. Another area of research is the development of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide derivatives with improved solubility and potency. Finally, the role of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide in the regulation of the gut microbiome is an emerging area of interest, as it has been found to modulate the composition of gut bacteria in animal studies.
Synthesemethoden
The synthesis of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with piperidine in the presence of a base, followed by reduction of the resulting nitro compound with sodium borohydride, and finally, acylation with propanoyl chloride. The yield of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide is typically around 50%, and the compound can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in a dose-dependent manner. This suggests that N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide may be a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-15(18)16-12-7-8-13(21-2)14(11-12)22(19,20)17-9-5-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWBPVJAIRPKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)
![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)
![4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)
![1-(3-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141885.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5141899.png)

![1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)
![3-[(3-chlorobenzyl)oxy]benzamide](/img/structure/B5141933.png)

![(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5141942.png)
![ethyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5141948.png)